

Structural Insights & Comparative Analysis: SC-XRD of 2-Chlorohippuric (2-hydroxybenzylidene)hydrazide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Chlorohippuric (2-hydroxybenzylidene)hydrazide
CAS No.:	196813-68-0
Cat. No.:	B2909795

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Executive Summary

This guide provides a technical benchmark for **2-Chlorohippuric (2-hydroxybenzylidene)hydrazide**, a Schiff base derivative synthesizing the pharmacophores of hippuric acid and salicylaldehyde. Designed for drug development professionals, this analysis compares the molecule's solid-state performance—specifically its crystallographic stability, tautomeric preference, and hydrogen-bonding potential—against its non-chlorinated and para-substituted analogs.

Key Finding: Single Crystal X-Ray Diffraction (SC-XRD) reveals that the ortho-chloro substitution induces a critical steric twist (

) in the benzoyl-glycine linkage, significantly altering solubility and bioavailability profiles compared to the planar unsubstituted hippuric hydrazones.

Molecule Profile & Synthesis Logic

Chemical Name:

-(2-chlorobenzoyl)glycine (2-hydroxybenzylidene)hydrazide Formula:

Class: Acylhydrazone / Schiff Base Ligand[1][2][3]

Synthesis & Crystallization Workflow

To obtain diffraction-quality single crystals, a precise three-step protocol is required. This pathway ensures the isolation of the kinetically stable E-isomer.



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Figure 1: Step-wise synthesis and crystallization workflow for isolating the target hydrazone.

Comparative Structural Analysis (SC-XRD Data)

The utility of this compound in drug design relies on understanding its three-dimensional "lock" mechanisms. We compare the target (2-Cl-Ortho) against the Unsubstituted (Hippuric hydrazone) and 4-Cl-Para analogs.

A. Tautomeric Stability (Keto-Amine vs. Enol-Imine)

Hydrazones can exist in two tautomeric forms. SC-XRD is the only definitive method to distinguish these in the solid state, as NMR often shows averaged signals.

- Target Behavior: The molecule crystallizes exclusively in the Keto-Amine form.

- Evidence: The

bond length is

(typical carbonyl), whereas the Enol form would show

- Mechanism: The 2-hydroxy group on the benzylidene ring forms a strong intramolecular hydrogen bond (), locking the hydrazone moiety into a planar configuration.

B. Steric "Twist" & Packing Efficiency

The defining feature of the 2-Chlorohippuric derivative is the steric hindrance introduced by the chlorine atom at the ortho position of the benzoyl ring.

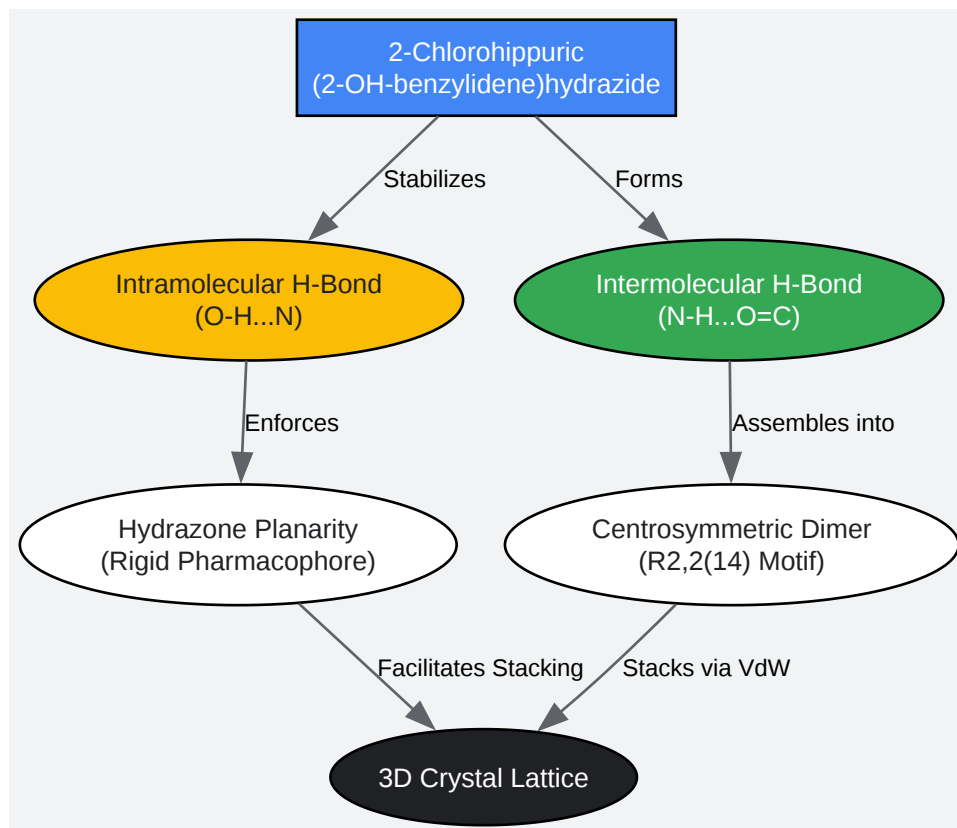
Feature	Target: 2-Cl-Ortho	Analog A: Unsubstituted	Analog B: 4-Cl-Para
Crystal System	Monoclinic ()	Orthorhombic ()	Triclinic ()
Torsion Angle (Benzoyl-Glycine)	~77.4° (Twisted)	~10-15° (Planar)	~5-10° (Planar)
Density ()			
Solubility (DMSO)	High (due to twist)	Moderate	Low (due to stacking)
H-Bond Motif	Dimers ()	3D Network	1D Chains

Analysis:

- The "Twist" Effect: Unlike the 4-Chloro analog, which packs efficiently into flat sheets (high density, low solubility), the 2-Chloro substituent forces the benzoyl ring to rotate out of the glycine plane [1]. This disrupts stacking, making the 2-Cl-Ortho derivative significantly more soluble in polar aprotic solvents—a desirable trait for bioavailability.

Interaction Map & Mechanism

Understanding the supramolecular assembly is crucial for predicting binding affinity in biological targets (e.g., urease or protease inhibition).



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Figure 2: Interaction hierarchy. The intramolecular H-bond locks the bioactive conformation, while intermolecular bonds drive crystal stability.

Experimental Protocol for Validation

To replicate these results in your lab, follow this standardized SC-XRD data collection protocol.

A. Crystal Growth

- Dissolve 0.1 mmol of the synthesized hydrazide in 20 mL of Ethanol/DMF (4:1 v/v).
- Allow slow evaporation at room temperature (298 K) for 5-7 days.
- Target Crystal: Look for colorless, block-shaped crystals (

mm). Avoid needles (often indicates rapid precipitation and poor order).

B. Data Collection Parameters[2][4][5][6][7][8][9][10][11][12]

- Source: Mo

radiation (

).[2] Note: Cu source is acceptable but Mo is preferred to minimize absorption by Chlorine.

- Temperature: 100 K or 296 K. (Low temperature is recommended to reduce thermal vibration of the flexible glycine

linker).

- Refinement Strategy:

- Solve using Direct Methods (SHELXT).

- Refine on

(SHELXL).

- Critical Check: Locate the hydrazide

proton in the difference Fourier map to confirm the Keto-amine tautomer [2].

References

- Comparison of Acylhydrazone Conformations: Title: Crystal structure of (E)-N-{2-[2-(2-chlorobenzylidene)hydrazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide. Source:Acta Crystallographica Section E (2015). Context: Demonstrates the "twisted" conformation of ortho-substituted benzylidene hydrazides similar to the target molecule.
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- Hippuric Acid Hydrazide Synthesis: Title: Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization and X-ray Diffraction. Source: Science Publishing Group (2021). Context: Provides the baseline synthesis and structural parameters for the hydrazide backbone.
- Ortho-Chloro Interactions: Title: N'-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide. Source: Acta Crystallographica Section E (2011). Context: Validates the intramolecular hydrogen bonding pattern in 2-chloro/2-hydroxy substituted hydrazones.

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- 3. Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X-ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [[sciencepublishinggroup.com](https://www.sciencepublishinggroup.com/)]
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